molecular formula C23H15Na3O9S B1164904 Chromoxane Cyanine R CAS No. 3564-18-9

Chromoxane Cyanine R

Cat. No. B1164904
CAS RN: 3564-18-9
M. Wt: 536.4 g/mol
InChI Key:
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Description

Chromoxane Cyanine R , also known as Colour Index No. 43820, Mordant blue 3, eriochrome cyanine R, and solochrome cyanine R, is a valuable biological stain supplied as a powder. It is primarily used for staining animal tissues, demonstrating its versatility in biological applications. The dye's structure facilitates its function as an acid-base indicator, showcasing a range of colors corresponding to its different ionization states, with a notable color change from yellow to blue at pH 11–12 (Kiernan, 1984).

Synthesis Analysis

Though specific synthesis details for this compound are not directly mentioned in the provided papers, the synthesis and properties of various cyanine compounds have been extensively studied. For instance, methods involving formal [3 + 3] cycloaddition approaches have been applied to the synthesis of complex structures, demonstrating the diverse synthetic strategies that can be employed in dye chemistry (Kurdyumov et al., 2003).

Molecular Structure Analysis

The detailed molecular structure of this compound is characterized by its ability to form iron complexes and act as an acid-base indicator. This behavior suggests a complex molecular architecture that can interact with various ions and undergo significant color changes depending on the pH level.

Chemical Reactions and Properties

This compound exhibits a range of chemical reactions, particularly in its staining capabilities. It has been shown to stain animal tissues effectively, indicating its chemical affinity towards specific tissue components. The dye's interaction with tissue relies on ionized amino groups and suggests non-ionic binding mechanisms as well (Kiernan, 1984).

Scientific Research Applications

  • Biological Staining Properties : Chromoxane Cyanine R is effective for staining animal tissues, imparting red color to nuclei, cytoplasm, and collagen. The stain is resistant to extraction by mild alkali but not by acids. Its staining ability depends on ionized amino groups in the tissue, indicating both ionic and non-ionic binding to the dye (Kiernan, 1984).

  • Chemical and Spectral Properties : As an acid-base indicator, this compound exhibits five different colors corresponding to various ionization states. The most significant color change occurs at pH 11-12, shifting from yellow to blue. This property is used for assaying the dye by measuring its absorbance in alkaline solutions (Kiernan, 1984).

  • Certification and Standardization : The Biological Stain Commission certifies batches of this compound that meet specific criteria, including UV/visible spectra at different pH levels and satisfactory performance in various staining methods. This certification ensures consistent quality for biological staining applications (Fagan & Kiernan, 2020).

  • Analytical Chemistry Applications : this compound is used in adsorptive cathodic stripping voltammetry for the simultaneous determination of trace amounts of vanadium and molybdenum in various samples. This application demonstrates its utility in sensitive and specific analytical methods for environmental and food safety testing (Ensafi, Khayamian, & Khaloo, 2008).

  • Optical Sensing : It has been used in optical fiber sensors with doped sol-gel coatings for real-time monitoring of nitric acid concentrations, critical for nuclear fuel reprocessing. This showcases its role in developing sensitive and specific sensors for industrial applications (Noiré et al., 1998).

  • Substitute for Other Dyes in Histology : In the event of shortages of dyes like hematoxylin, this compound can serve as a substitute for nuclear staining in histological applications. Its versatility in staining protocols makes it a valuable alternative in biomedical laboratories (Dapson, Horobin, & Kiernan, 2010).

Safety and Hazards

Chromoxane Cyanine R should be handled with care to avoid skin and eye contact . It should be kept away from heat and oxidizing materials . After handling, hands should be washed thoroughly .

properties

IUPAC Name

trisodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O9S.3Na/c1-11-7-13(9-16(20(11)24)22(26)27)19(15-5-3-4-6-18(15)33(30,31)32)14-8-12(2)21(25)17(10-14)23(28)29;;;/h3-10,24H,1-2H3,(H,26,27)(H,28,29)(H,30,31,32);;;/q;3*+1/p-3/b19-14+;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUMCSDSJNSMQH-HEXQVDJKSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1[O-])C(=O)[O-])/C(=C\2/C=C(C(=O)C(=C2)C(=O)O)C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Na3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60889373
Record name Benzoic acid, 3,3'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[6-hydroxy-5-methyl-, sodium salt (1:3)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark brown solid; [Sigma-Aldrich MSDS]
Record name Eriochrome Cyanine R
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CAS RN

3564-18-9
Record name Benzoic acid, 3,3'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[6-hydroxy-5-methyl-, sodium salt (1:3)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3,3'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[6-hydroxy-5-methyl-, sodium salt (1:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60889373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium hydrogen 3,3'-(3H-2,1-benzoxathiol-3-ylidene)bis[6-oxido-5-methylbenzoate S,S-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chromoxane Cyanine R
Reactant of Route 2
Chromoxane Cyanine R
Reactant of Route 3
Chromoxane Cyanine R
Reactant of Route 4
Chromoxane Cyanine R
Reactant of Route 5
Chromoxane Cyanine R
Reactant of Route 6
Chromoxane Cyanine R

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